2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a benzenesulfonyl group, a brominated aniline moiety, and a cyclopentylacetamide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The aromatic amine undergoes bromination to introduce a bromine atom at the desired position.
Sulfonylation: The brominated aniline is then reacted with benzenesulfonyl chloride to form the benzenesulfonyl derivative.
Amidation: Finally, the benzenesulfonyl derivative is reacted with N-cyclopentylacetamide under appropriate conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromine atom, leading to different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting carbonic anhydrase IX, which is overexpressed in certain tumors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase IX by binding to the active site and preventing substrate access. This inhibition can lead to reduced tumor growth and proliferation . The compound’s sulfonyl and bromine groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares structural similarities with 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide, particularly the benzenesulfonyl and bromine groups.
Benzenesulfonamide Derivatives: Various benzenesulfonamide derivatives exhibit similar enzyme inhibitory activities and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentylacetamide moiety differentiates it from other benzenesulfonamide derivatives, potentially enhancing its pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-15-7-6-10-17(13-15)22(14-19(23)21-16-8-4-5-9-16)26(24,25)18-11-2-1-3-12-18/h1-3,6-7,10-13,16H,4-5,8-9,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXKHYYFAQALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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